Methyl 2,4-dibromo-6-fluorobenzoate
Overview
Description
Methyl 2,4-dibromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dibromo-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the bromination of methyl 2-fluorobenzoate using bromine in the presence of a catalyst, followed by esterification to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain safety standards .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoates, such as amino or thiol derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2,4-dibromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2,4-dibromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, the compound’s bromine and fluorine atoms play a crucial role in its reactivity and selectivity . The pathways involved typically include nucleophilic substitution and oxidative processes .
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: This compound is similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.
Methyl 2,4-dibromobenzoate:
Uniqueness: Methyl 2,4-dibromo-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various scientific applications .
Properties
IUPAC Name |
methyl 2,4-dibromo-6-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONLOKYDAMFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292221 | |
Record name | Methyl 2,4-dibromo-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-10-4 | |
Record name | Methyl 2,4-dibromo-6-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dibromo-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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